molecular formula C15H12O5 B14026412 Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B14026412
M. Wt: 272.25 g/mol
InChI Key: PLDQJDMALUSFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is a high-purity chemical intermediate designed for research use only. It features the privileged 1,3-benzodioxole core, a scaffold naturally found in compounds like safrole and known for its diverse biological activities, which include antidiabetic, anticancer, antimicrobial, and antischistosomiasis properties . This compound serves as a critical building block in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. Recent scientific investigations highlight the significant potential of synthetic benzodioxole derivatives, particularly as potent alpha-amylase inhibitors . Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a established therapeutic strategy for managing type 2 diabetes . Related benzodioxole-carboxamide compounds have demonstrated strong in vitro inhibitory activity against alpha-amylase, with IC50 values in the sub-micromolar range, while also showing selectivity by exhibiting low cytotoxicity in normal cell lines, suggesting a favorable safety profile for further development . Furthermore, preliminary in vivo studies in streptozotocin-induced diabetic mouse models have shown that certain benzodioxole derivatives can significantly reduce blood glucose levels, underscoring their therapeutic potential . The structure of this compound, incorporating a hydroxy group and a phenyl ring on the dioxole ring, makes it a versatile precursor for further chemical modifications. Researchers can leverage this scaffold to develop new analogs for structure-activity relationship (SAR) studies, aiming to create more effective and selective inhibitors for metabolic disorders and other diseases. Handle with care. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3

InChI Key

PLDQJDMALUSFHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis from Gallic Acid Methyl Ester and α,α-Dichlorotoluene

The key synthetic route to methyl 7-hydroxy-2-phenylbenzo[d]dioxole-5-carboxylate (referred to as compound 2b) starts with gallic acid methyl ester as the precursor. The reaction is carried out in a two-necked round bottom flask equipped with a reflux condenser and a magnetic stir bar to ensure efficient mixing and temperature control.

  • Reagents and Conditions:

    • Gallic acid methyl ester (4.99 g, 27.1 mmol)
    • Pyridine (15 mL) as solvent and base
    • α,α-Dichlorotoluene (5.20 mL, 40.5 mmol)
    • Heating at 110°C in an oil bath under inert atmosphere overnight
  • Procedure:

    • Gallic acid methyl ester is dissolved in pyridine under inert atmosphere.
    • α,α-Dichlorotoluene is added, and the mixture is heated with stirring overnight.
    • After cooling, the reaction mixture is diluted with water and ethyl acetate (AcOEt).
    • The organic and aqueous phases are separated.
    • The organic phase is washed with 10% hydrochloric acid (HCl) to remove pyridine and other impurities.
    • It is then dried over magnesium sulfate (MgSO4), filtered, and the solvent removed under vacuum.
    • The crude product is purified by standard methods (e.g., recrystallization or chromatography).
  • Outcome:

    • The product, methyl 7-hydroxy-2-phenylbenzo[d]dioxole-5-carboxylate, is obtained as a white solid with a melting point around 102-103 °C.
    • Yield is typically high, e.g., 73% in related derivatives.
    • Characterization data include ^1H NMR, ^13C NMR, and elemental analysis confirming the structure and purity.

Functionalization via Alkylation to Form Hydroxyethoxy Derivatives

Further modification of compound 2b involves alkylation to introduce hydroxyethoxy substituents at the 7-position hydroxy group, yielding methyl 7-(2-hydroxyethoxy)-2-phenylbenzo[d]dioxole-5-carboxylate (3b).

  • Reagents and Conditions:

    • Potassium carbonate (K2CO3, 0.85 g, 6.1 mmol)
    • Compound 2b (0.69 g, 3.1 mmol)
    • Dimethyl sulfoxide (DMSO, 20 mL) as solvent
    • 2-Bromoethanol (0.24 mL, 3.4 mmol)
    • Heating at 80°C overnight
  • Procedure:

    • K2CO3 and compound 2b are dissolved in DMSO.
    • 2-Bromoethanol is added, and the mixture is heated with stirring overnight.
    • After cooling, water is added, and the solution is extracted with ethyl acetate.
    • The organic phase is washed thoroughly with water, dried over MgSO4, filtered, and solvent removed.
    • Purification is achieved by flash column chromatography (silica gel, hexane:AcOEt 1:1).
  • Outcome:

    • The hydroxyethoxy derivative 3b is obtained as a white solid.
    • Yield is around 73%.
    • Melting point and NMR data confirm the successful substitution.

Further Derivatization via Mitsunobu Reaction

The hydroxyethoxy derivative 3b can be further derivatized by introducing perfluoroalkyl groups using the Mitsunobu reaction, which involves triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

  • Reagents and Conditions:

    • Triphenylphosphine (PPh3, 1.14 g, 4.4 mmol)
    • Compound 3b (0.97 g, 3.6 mmol)
    • Dry diethyl ether (Et2O)
    • Nonafluoro-tert-butyl alcohol (0.52 mL, 3.7 mmol)
    • DIAD (0.86 mL, 4.4 mmol)
    • Cooling to 0°C during addition
  • Procedure:

    • PPh3 is dissolved in dry Et2O under inert atmosphere.
    • A solution of 3b in dry Et2O is added.
    • The mixture is cooled to 0°C.
    • Nonafluoro-tert-butyl alcohol is added, followed by dropwise addition of DIAD.
    • The reaction proceeds to substitute the hydroxy group with the perfluoroalkyl ether.
  • Outcome:

    • The product methyl 7-(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethoxy)-2-phenylbenzo[d]dioxole-5-carboxylate (4b) is obtained.
    • Purification by flash chromatography yields a colorless oil that solidifies on standing.
    • Yield is approximately 92%.

Preparation of Chloromethyl Derivatives and Subsequent Coupling

Chloromethyl derivatives such as 6-(chloromethyl)-4-(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethoxy)-2-phenylbenzo[d]dioxole (6b) are prepared from intermediate compounds (5b) and used for further coupling reactions.

  • Reagents and Conditions:

    • Starting from 5b, chloromethylation is performed.
    • Purification by column chromatography (silica gel, hexane:AcOEt 95:5).
    • The product is a colorless oil solidifying on standing.
    • Yield is about 76%.
  • Coupling Reactions:

    • The chloromethyl derivative 6b is used in nucleophilic substitution reactions with amines or sultams under inert atmosphere in dry solvents like DMF.
    • Bases such as cesium carbonate (Cs2CO3) facilitate the coupling.
    • These reactions yield complex derivatives useful for further biological or material applications.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Melting Point (°C) Notes
1 Gallic acid methyl ester Pyridine, α,α-dichlorotoluene, 110°C, overnight Methyl 7-hydroxy-2-phenylbenzo[d]dioxole-5-carboxylate (2b) High 102-103 Purified by washing and drying
2 Compound 2b K2CO3, DMSO, 2-bromoethanol, 80°C, overnight Methyl 7-(2-hydroxyethoxy)-2-phenylbenzo[d]dioxole-5-carboxylate (3b) 73 102-103 Flash chromatography purification
3 Compound 3b PPh3, DIAD, nonafluoro-tert-butyl alcohol, 0°C Perfluoroalkyl ether derivative (4b) 92 52-53 Mitsunobu reaction
4 Intermediate 5b Chloromethylation, silica gel chromatography Chloromethyl derivative (6b) 76 43-44 For further coupling reactions

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR spectra confirm the substitution pattern and purity of the compounds.
    • Chemical shifts correspond well with the expected aromatic and aliphatic protons and carbons.
  • Elemental Analysis:
    • Carbon and hydrogen percentages closely match calculated values, confirming the molecular formula.
  • Melting Point Determination:
    • Melting points are consistent with literature values, indicating compound purity.
  • Chromatographic Purification:
    • Flash column chromatography on silica gel with hexane/ethyl acetate mixtures is standard for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Notable Data/Activity
Target Compound C₁₆H₁₂O₅ 284.27 -OH (C7), -Ph (C2), -COOCH₃ (C5) Solid (mp 178°C) N/A
Methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate C₁₀H₁₀O₅ 210.19 -OCH₃ (C7), -COOCH₃ (C5) Colorless oil NMR: δ 3.87 (OCH₃), 3.93 (COOCH₃)
Methyl 4-bromo-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole-5-carboxylate C₁₂H₁₃BrO₄ 309.14 -Br (C4), dihydro core Liquid IR: 1741 cm⁻¹ (C=O)
Methyl 6-(4-hydroxyphenyl)benzo[d][1,3]dioxole-5-carboxylate C₁₅H₁₂O₅ 272.25 -Ph-OH (C6), -COOCH₃ (C5) White solid Yield: 80%

Biological Activity

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate (CAS Number: 69829-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H16_{16}O5_5
  • Molecular Weight : 348.35 g/mol
  • LogP : 3.85 (indicating moderate lipophilicity)

These properties suggest that the compound may have significant interactions within biological systems, particularly in terms of permeability and solubility.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated its efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. The compound showed an IC50_{50} value of approximately 0.68 µM, indicating strong inhibitory activity against this target while exhibiting minimal cytotoxicity towards normal cell lines (IC50>150μM_{50}>150\mu M) .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that it exhibited significant activity against four different cancer cell lines with IC50_{50} values ranging from 26 to 65 µM. This suggests a promising avenue for further exploration in cancer therapeutics .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with metabolic disorders and cancer proliferation. The ability to inhibit α-amylase may contribute to its antidiabetic properties by reducing glucose absorption . Furthermore, its interaction with cellular pathways related to apoptosis and cell cycle regulation could explain its cytotoxic effects on cancer cells.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested alongside other benzodioxole derivatives for their α-amylase inhibition. The results indicated that this compound not only inhibited enzyme activity effectively but also maintained a favorable safety profile compared to other tested compounds .

Case Study 2: In Vivo Testing

In vivo studies using a streptozotocin-induced diabetic mice model demonstrated the compound's potential to lower blood glucose levels significantly. After administration of five doses, notable reductions in glucose levels were observed, supporting its role as an antidiabetic agent .

Research Findings Summary Table

Study Biological Activity IC50_{50} Value Notes
Study Aα-Amylase Inhibition0.68 µMMinimal cytotoxicity on normal cells
Study BCytotoxicity on Cancer26 - 65 µMEffective against multiple cancer lines
Study CIn Vivo AntidiabeticNot specifiedSignificant reduction in blood glucose levels

Q & A

Q. What are common synthetic routes for Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate?

  • Methodological Answer : A typical route involves reacting methyl 3-methoxy-4,5-dihydroxybenzoate with dibromomethane in dimethylformamide (DMF) using potassium fluoride (KF) as a base. The reaction is refluxed overnight, followed by purification via flash chromatography (hexane/ethyl acetate gradient) to yield the product (42% yield) . Alternative methods use methyl gallate with triethylorthoformate in toluene under reflux, achieving 62% yield after Dean-Stark distillation and silica gel purification .

Q. How is spectroscopic data (NMR, HRMS) used to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on 1H^1H NMR (chloroform-d) peaks at δ 7.32 (d, J=1.4HzJ = 1.4 \, \text{Hz}) and δ 7.19 (d, J=1.4HzJ = 1.4 \, \text{Hz}) for aromatic protons, alongside methyl ester signals at δ 3.93 (s) and δ 3.87 (s) . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H]+^+ at m/z 211.0607 (calculated 211.0606) . For derivatives, 13C^{13}C NMR and FT-IR further validate functional groups (e.g., carbonyl stretches at 1741–1769 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yields are sensitive to base selection and solvent systems. For example, using potassium carbonate in acetonitrile (reflux, 12 hours) improves regioselectivity for dioxole ring formation compared to sodium bicarbonate . Scale-up protocols under inert atmospheres with ethanol/water mixtures achieve 1.55 kg yields, emphasizing temperature control (60–65°C) and large-scale silica chromatography .

Q. What strategies enable regioselective bromination of the benzodioxole scaffold?

  • Methodological Answer : Selective bromination at the 4-position is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in DMF, yielding methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (75% yield). This method avoids over-bromination and preserves the ester group .

Q. How can contradictions in reported melting points (e.g., 178°C vs. literature values) be resolved?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Reproducible melting points require strict recrystallization protocols (e.g., methanol/HCl hydrolysis followed by ethyl acetate/hexane recrystallization) and purity validation via HPLC or 1H^1H NMR integration .

Q. How is X-ray crystallography applied to determine the crystal structure of derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL for refinement) is used to solve crystal structures. For example, the title compound’s non-hydrogen atoms are co-planar except the ester group, confirmed by O1-C7-C6-C1 torsion angles (-143.4°) via ORTEP-3 visualization .

Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition?

  • Methodological Answer : In vitro assays for pyruvate kinase inhibition involve derivatizing the core scaffold with polyhydroxylated groups. Activity is quantified via IC50_{50} values using spectrophotometric monitoring of NADH oxidation at 340 nm .

Q. How can prodrugs be designed using this compound to enhance bioavailability?

  • Methodological Answer : Phenolic ester prodrugs (e.g., 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenyl derivatives) are synthesized via Mitsunobu reactions. Pharmacokinetic evaluation in rats measures brain uptake using LC-MS/MS, optimizing logP values for blood-brain barrier penetration .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?

  • Methodological Answer : Alkoxy chain elongation (e.g., ethoxy to octadecyloxy) enhances lipophilicity, improving antiproliferative activity against cancer cell lines (IC50_{50} < 1 µM). Structure-activity relationships (SAR) are validated via comparative NMR and docking studies using Autodock Vina .

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